Demexiptiline is a tricyclic antidepressant, primarily used in France for the treatment of depression. It operates mainly as a norepinephrine reuptake inhibitor, similar to desipramine, and is marketed under the trade names Deparon and Tinoran. The compound has a molecular formula of and a molar mass of approximately .
Demexiptiline was first synthesized in the mid-20th century as part of the exploration into tricyclic antidepressants. Its development was influenced by earlier discoveries in the field of psychopharmacology, particularly the need for effective treatments for mood disorders.
The synthesis of Demexiptiline involves several key steps:
The reaction conditions typically require a controlled environment to ensure proper formation of intermediates and minimize side reactions. The use of bases such as sodium hydride or potassium carbonate can facilitate the alkylation step effectively.
Demexiptiline features a complex tricyclic structure that contributes to its pharmacological properties. The compound's core structure includes:
Demexiptiline can undergo various chemical reactions typical of tricyclic compounds, including:
The stability of Demexiptiline under different pH conditions and temperatures is crucial for its formulation and storage. Analytical methods such as high-performance liquid chromatography (HPLC) are often used to monitor these reactions and assess purity.
Demexiptiline acts primarily by inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability to bind to receptors on postsynaptic neurons. This mechanism is associated with enhancing mood and alleviating depressive symptoms.
Pharmacokinetic studies indicate that Demexiptiline has an elimination half-life of approximately 35 hours, allowing for once-daily dosing in clinical settings .
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity .
Demexiptiline is primarily used in clinical settings for:
Demexiptiline is a tricyclic antidepressant (TCA) developed for treating major depressive disorder. Unlike widely used SSRIs, it primarily targets norepinephrine reuptake inhibition. Marketed exclusively in France under brand names Deparon and Tinoran, it represents a niche therapeutic agent with specific structural and mechanistic properties [2] [3].
Demexiptiline belongs to the tricyclic antidepressant class, characterized by a three-ring chemical core. It functions primarily as a norepinephrine reuptake inhibitor (NRI), increasing synaptic norepinephrine concentrations. This mechanism aligns with secondary TCAs like desipramine rather than tertiary amines (e.g., amitriptyline), which exhibit broader monoamine activity [3] [6]. Its classification is supported by preclinical studies demonstrating anti-immobility effects in animal models of depression, a hallmark of noradrenergic antidepressants [2].
The core structure of demexiptiline is 5H-dibenzo[a,d]cyclohepten-5-one O-(2-(methylamino)ethyl)oxime (C₁₈H₁₈N₂O). Its molecular weight is 278.35 g/mol, and it features:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number (Free base) | 24701-51-7 [3] |
CAS Number (Hydrochloride) | 18059-99-9 [6] |
Molecular Formula | C₁₈H₁₈N₂O |
SMILES | CNCCON=C1C2=CC=CC=C2C=CC2=CC=CC=C12 |
InChI Key | SEDQWOMFMIJKCU-UHFFFAOYSA-N [3] |
The hydrochloride salt (C₁₈H₁₉ClN₂O) is the primary clinical formulation, enhancing stability and aqueous solubility [6]. Derivatives are limited, with no significant analogs reported in patent literature.
The synthesis of demexiptiline follows a two-step process:
Key patents:
Industrial production leverages jet-milling or ball-milling to achieve inhalable particle sizes (<5 µm), though demexiptiline itself is formulated for oral delivery [1].
Demexiptiline holds market authorization exclusively in France:
Table 2: Regulatory Status by Region
Region | Approval Status | Brand Name(s) |
---|---|---|
France | Approved (Prescription-only) | Deparon, Tinoran |
United States | Not approved | – |
European Union | Not approved | – |
Canada | Not approved | – |
Approval was granted prior to the 1990s based on national clinical studies, but no recent regulatory activity is documented. Its patent expiration (circa 1980s) precluded commercial expansion beyond France [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7